2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-

Medicinal Chemistry Positional Isomerism Physicochemical Profiling

2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- (CAS 62052-37-3; molecular formula C₁₂H₁₀FN₃O₂; MW 247.23 g/mol) is a 3-nitropyridin-2-amine derivative bearing an N-(2-fluorobenzyl) substituent. The compound features a pyridine core with a nitro group at position 3 and a benzylamino group at position 2, where the phenyl ring is fluorinated at the ortho position, creating a planar, conjugated system capable of π-π stacking and dipole interactions.

Molecular Formula C12H10FN3O2
Molecular Weight 247.22 g/mol
CAS No. 62052-37-3
Cat. No. B15364374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-
CAS62052-37-3
Molecular FormulaC12H10FN3O2
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=C(C=CC=N2)[N+](=O)[O-])F
InChIInChI=1S/C12H10FN3O2/c13-10-5-2-1-4-9(10)8-15-12-11(16(17)18)6-3-7-14-12/h1-7H,8H2,(H,14,15)
InChIKeySWSCXXRDULOLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- (CAS 62052-37-3): Structural Identity, Physicochemical Profile, and Procurement Context


2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- (CAS 62052-37-3; molecular formula C₁₂H₁₀FN₃O₂; MW 247.23 g/mol) is a 3-nitropyridin-2-amine derivative bearing an N-(2-fluorobenzyl) substituent . The compound features a pyridine core with a nitro group at position 3 and a benzylamino group at position 2, where the phenyl ring is fluorinated at the ortho position, creating a planar, conjugated system capable of π-π stacking and dipole interactions . Its computed physicochemical descriptors include a LogP of approximately 3.1–3.34 and a topological polar surface area (TPSA) of 68.06–70.74 Ų . The compound is catalogued under DTXSID40429317 and AKOS008924063 and is commercially available from multiple chemical suppliers as a research-grade building block .

Why Generic Substitution Fails: Ortho-Fluorine Positional Isomerism and Regiochemical Constraints in 3-Nitropyridin-2-amine Building Blocks


Within the C₁₂H₁₀FN₃O₂ isomeric family, compounds differing only in the position of the fluorine atom on the benzyl ring or the location of the benzylamino group on the pyridine core are not functionally interchangeable. The ortho-fluorobenzyl substitution in CAS 62052-37-3 confers distinct electronic, steric, and conformational properties compared to the para-fluoro isomer (CAS 73733-74-1) and the 6-substituted regioisomer (CAS 33400-49-6, the flupirtine intermediate) . In structure-activity relationship (SAR) studies of related kinase and AChE inhibitor series, the 2-fluorobenzyl substitution has been identified as the most preferable arrangement for biological activity, with positional changes resulting in decreased potency [1]. Furthermore, the 2-aminopyridine substitution pattern in CAS 62052-37-3 provides a distinct synthetic handle compared to the 2,6-diamino substitution in the flupirtine intermediate scaffold, enabling divergent downstream functionalization pathways that are unavailable with the 6-substituted analog [2].

Quantitative Differentiation Evidence for 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- (CAS 62052-37-3) vs. Closest Analogs


Ortho- vs. Para-Fluorobenzyl Positional Isomerism: Physicochemical and Chromatographic Differentiation

CAS 62052-37-3 (ortho-fluoro) and CAS 73733-74-1 (para-fluoro) are constitutional isomers sharing identical molecular formula (C₁₂H₁₀FN₃O₂) and molecular weight (247.23 g/mol) but differing in the position of the fluorine substituent on the benzyl ring. The ortho-fluoro substitution in CAS 62052-37-3 introduces steric compression near the secondary amine nitrogen, potentially altering the pKa of the benzylamino NH, intramolecular hydrogen-bonding capability, and the conformational preference of the benzyl group . Computed LogP values from ChemSrc are identical (3.33720) for both isomers ; however, alternative computational methods yield differentiated values: ortho-isomer LogP ~3.1 (XlogP) vs. para-isomer LogP ~2.74–3.28 from independent sources , suggesting a measurable difference in lipophilicity that impacts chromatographic retention and membrane permeability predictions.

Medicinal Chemistry Positional Isomerism Physicochemical Profiling

Regiochemical Differentiation: 2-Benzylamino vs. 6-Benzylamino Substitution Pattern and Divergent Synthetic Utility

CAS 62052-37-3 bears the benzylamino group at the 2-position of the 3-nitropyridine ring, whereas the widely used flupirtine intermediate (CAS 33400-49-6) places the 4-fluorobenzylamino group at the 6-position with an additional free amino group at position 2 [1]. This regiochemical difference fundamentally alters the synthetic accessibility of subsequent derivatives. In CAS 62052-37-3, the ortho relationship between the 2-benzylamino and 3-nitro groups enables intramolecular hydrogen bonding (N–H···O₂N) that stabilizes a pseudo-six-membered ring conformation, as documented in crystallographic studies of analogous 2-benzylamino-3-nitropyridines . This conformational locking is absent in the 6-substituted isomer. Furthermore, the 2-position substitution in CAS 62052-37-3 leaves the 6-position of the pyridine ring unsubstituted and available for further regioselective functionalization (e.g., halogenation, cross-coupling), a synthetic vector that is blocked in CAS 33400-49-6, where the 6-position is occupied by the benzylamino group .

Synthetic Chemistry Regiochemistry Building Block Utility

Class-Level Benchmarking: 3-Nitropyridine Scaffold as a Validated Microtubule-Targeting and Kinase-Inhibitory Chemotype

While direct target-specific IC₅₀ data for CAS 62052-37-3 have not been published in peer-reviewed literature, the broader 3-nitropyridine chemotype has been rigorously validated. Herman et al. (2024) demonstrated that 3-nitropyridine analogs are potent microtubule-targeting agents, with lead compound 4AZA2996 exhibiting an IC₅₀ of 4.0 nM against cancer cell proliferation and 4AZA2891 showing an IC₅₀ of 5.4 nM [1]. X-ray crystallography confirmed binding to the colchicine site of tubulin, and in vivo efficacy was demonstrated in a murine xenograft model [1]. In the kinase domain, nitropyridine derivatives have yielded GSK-3 inhibitors with IC₅₀ values as low as 8 nM, and JAK2 inhibitors with IC₅₀ values in the 8.5–12.2 µM range [2]. Crucially, in SAR studies of β-carboline-triazole GSK-3β/AChE dual inhibitors, the 2-fluorobenzyl substitution was explicitly identified as the most preferable arrangement for AChE inhibitory activity, with any change in fluorine position resulting in decreased activity [3]. This establishes a direct SAR rationale for prioritizing the ortho-fluorobenzyl configuration of CAS 62052-37-3 over para-fluoro or non-fluorinated analogs.

Kinase Inhibition Microtubule Targeting Anticancer Scaffold Validation

Building Block Versatility: Nitro Group as a Transformable Handle and Ortho-Fluorine Metabolic Stability Advantage

CAS 62052-37-3 contains a nitro group at the 3-position of the pyridine ring, which serves as a versatile synthetic handle for multiple downstream transformations: (i) catalytic hydrogenation to the corresponding 3-amino derivative; (ii) conversion to the 3-carbethoxyamino (urethane) moiety as demonstrated in the flupirtine synthesis pathway, where 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine is reduced with Raney nickel/H₂ and subsequently acylated with ethyl chloroformate [1]; (iii) participation in fluorodenitration reactions, a transformation for which 3-nitropyridines require attendant electron-withdrawing groups to proceed efficiently [2]. The ortho-fluorine on the benzyl ring of CAS 62052-37-3 provides an additional metabolic stabilization advantage: in structure-activity relationship studies of flupirtine analogs, the 4-fluorobenzyl moiety was shown to undergo liver esterase-mediated cleavage to form 4-fluorobenzoic acid and 4-fluorohippuric acid metabolites associated with hepatotoxicity [3]. Ortho-fluorine substitution is expected to alter the metabolic fate of the benzylamine moiety by steric and electronic modulation of the benzylic C–N bond cleavage, providing a potential safety differentiation from para-fluoro analogs.

Synthetic Versatility Metabolic Stability Nitro Reduction Drug Design

Commercial Availability and Purity Benchmarking Across Ortho-Fluoro and Para-Fluoro Isomers

CAS 62052-37-3 is commercially available from multiple global suppliers as a research-grade heterocyclic building block. The para-fluoro isomer (CAS 73733-74-1) is more widely stocked and is typically offered at 90% purity , while the ortho-fluoro isomer (CAS 62052-37-3) is available through specialist suppliers with typical purity specifications of 95% or higher . The more limited commercial availability of CAS 62052-37-3 relative to its para-fluoro counterpart reflects its specialized niche: the ortho-fluoro substitution pattern is less common in commodity building block catalogs, making CAS 62052-37-3 a more differentiated procurement item for laboratories seeking to explore ortho-fluoro SAR space. The compound can be synthesized via nucleophilic aromatic substitution starting from 2-chloro-3-nitropyridine and 2-fluorobenzylamine under basic conditions (K₂CO₃ in DMF) , providing a straightforward synthetic route for laboratories requiring quantities beyond commercial stock.

Chemical Procurement Purity Comparison Supplier Availability

Optimal Research and Industrial Application Scenarios for 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- (CAS 62052-37-3)


Kinase Inhibitor Hit-to-Lead Optimization Leveraging Ortho-Fluorobenzyl SAR Preference

In kinase inhibitor discovery programs—particularly those targeting GSK-3, AChE/GSK-3β dual inhibition, or the CMGC kinase family—CAS 62052-37-3 provides a strategically differentiated starting scaffold. Published SAR evidence demonstrates that the 2-fluorobenzyl substituent is the most preferable benzyl substitution pattern for biological activity in AChE/GSK-3β dual inhibitor series, where altering the fluorine position decreased potency [1]. The 3-nitropyridine core has produced GSK-3 inhibitors with IC₅₀ values as low as 8 nM [2], and the unsubstituted C6 position in CAS 62052-37-3 permits regioselective introduction of additional diversity elements (halogens, aryl/heteroaryl groups via cross-coupling) to explore SAR beyond what is accessible with the 2,6-disubstituted flupirtine intermediate scaffold .

Microtubule-Targeting Agent Development Using the 3-Nitropyridine Pharmacophore

The 3-nitropyridine chemotype has been crystallographically validated as a colchicine-site tubulin binder with antiproliferative IC₅₀ values in the single-digit nanomolar range (4.0–5.4 nM for optimized leads 4AZA2996 and 4AZA2891) [1]. CAS 62052-37-3, with its 2-fluorobenzylamino substituent and an unfunctionalized pyridine C4, C5, and C6 positions, serves as a versatile intermediate for synthesizing focused libraries of 3-nitropyridine analogs. The ortho-fluorine on the benzyl group may additionally influence the tubulin binding pose through halogen-bonding or steric interactions with the colchicine-site hydrophobic pocket, a hypothesis testable through systematic comparison with the para-fluoro isomer (CAS 73733-74-1). The established synthetic route from 2-chloro-3-nitropyridine enables scalable preparation [2].

Metabolic Stability-Driven Scaffold Selection for CNS Drug Discovery

In central nervous system (CNS) drug discovery programs where benzylamine-containing scaffolds are under consideration, CAS 62052-37-3 offers a potential metabolic stability advantage over para-fluorobenzyl analogs. Structure-activity relationship studies of flupirtine and its analogs have established that the 4-fluorobenzylamine moiety undergoes liver esterase-mediated cleavage to form 4-fluorobenzoic acid and 4-fluorohippuric acid, metabolites that have been correlated with in vitro hepatotoxicity [1]. The ortho-fluorine substitution in CAS 62052-37-3 introduces steric hindrance at the benzylic position that may attenuate this metabolic cleavage pathway. While direct comparative microsomal stability data are not yet published, the mechanistic rationale is grounded in established steric shielding principles, making CAS 62052-37-3 a prudent choice for programs seeking to mitigate benzylamine-related metabolic liability.

Reference Standard for Ortho-Fluorobenzyl Positional Isomer Analytical Method Development

CAS 62052-37-3 serves as a critical reference standard for developing and validating analytical methods that must resolve ortho-fluoro and para-fluoro positional isomers. The computed LogP difference (up to ~0.6 units depending on the algorithm) [1] predicts baseline-resolvable HPLC retention time differences under optimized reversed-phase conditions. For quality control laboratories in pharmaceutical development—particularly those working with flupirtine-related substances where 2-fluorobenzyl and 4-fluorobenzyl impurities must be chromatographically distinguished—CAS 62052-37-3 provides an authentic ortho-fluoro reference marker that is essential for method specificity validation and system suitability testing.

Quote Request

Request a Quote for 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.